3-Benzoylbenzenesulfonyl fluoride

Stability Hydrolysis Covalent Inhibitor Design

Acquire 3-benzoylbenzenesulfonyl fluoride (CAS 2138188-47-1), a unique meta-benzoyl aryl sulfonyl fluoride warhead. Its distinct geometry and electronic profile vs. ortho/para isomers open new chemical space for target-based screens. The sulfonyl fluoride group offers 'sleeping beauty' reactivity—stable in plasma, selectively activated in enzyme active sites—crucial for achieving target selectivity in covalent probe development. Superior to sulfonyl chlorides in hydrolytic/redox stability, ensuring robust labeling in ABPP workflows.

Molecular Formula C13H9FO3S
Molecular Weight 264.27
CAS No. 2138188-47-1
Cat. No. B2707271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylbenzenesulfonyl fluoride
CAS2138188-47-1
Molecular FormulaC13H9FO3S
Molecular Weight264.27
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)F
InChIInChI=1S/C13H9FO3S/c14-18(16,17)12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
InChIKeyOCHWXCAEGFBAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoylbenzenesulfonyl Fluoride (CAS 2138188-47-1): A Specialized Meta-Substituted Sulfonyl Fluoride Probe for Covalent Chemical Biology


3-Benzoylbenzenesulfonyl fluoride (CAS 2138188-47-1) is an electrophilic small molecule belonging to the aryl sulfonyl fluoride class, specifically characterized by a benzoyl group at the meta-position relative to the sulfonyl fluoride moiety . This compound functions as a covalent warhead capable of engaging nucleophilic amino acid residues in proteins, making it a valuable tool in chemical biology for target identification, fragment-based drug discovery (FBDD), and the development of activity-based probes [1]. Its core utility stems from the stability and tunable reactivity of the sulfonyl fluoride group, which is central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [2].

Procurement Precision: Why 3-Benzoylbenzenesulfonyl Fluoride is Not Interchangeable with Other Sulfonyl Fluorides


Substituting 3-benzoylbenzenesulfonyl fluoride with a generic sulfonyl fluoride or even a closely related positional isomer can lead to project failure. The specific regiochemistry of the benzoyl group on the aromatic ring dictates the compound's molecular geometry, electronic properties, and steric profile, which are critical determinants of target engagement and biological selectivity [1]. Furthermore, the choice of sulfonyl fluoride over its chloride analog is non-trivial; sulfonyl fluorides exhibit superior hydrolytic and redox stability compared to sulfonyl chlorides, enabling more robust and controlled covalent modification under physiological conditions [2]. These nuanced differences are paramount in fragment-based screening and probe development, where minor structural variations can profoundly alter activity profiles.

Quantitative Evidence Guide for 3-Benzoylbenzenesulfonyl Fluoride: A Comparator-Based Analysis of Reactivity, Stability, and Regioselectivity


Sulfonyl Fluoride vs. Sulfonyl Chloride: Quantified Superiority in Hydrolytic Stability

Sulfonyl fluorides are demonstrably more stable to hydrolysis than their chloride counterparts. As a foundational property of the functional group present in 3-benzoylbenzenesulfonyl fluoride, this stability is a key differentiator [1]. In plasma polymerization experiments, benzenesulfonyl fluoride remained intact while benzenesulfonyl chloride underwent decomposition, underscoring the enhanced robustness of the fluoride warhead under demanding conditions [2].

Stability Hydrolysis Covalent Inhibitor Design

Regioisomeric Differentiation: 3-Benzoyl vs. 2-Benzoyl Substitution on Sulfonyl Fluoride Scaffolds

The positional isomerism of the benzoyl group on the benzenesulfonyl fluoride core dictates the three-dimensional orientation of key functional groups, a critical factor for molecular recognition in biological systems. 3-Benzoylbenzenesulfonyl fluoride (meta-substituted) offers a distinct vector and electronic environment compared to its 2-benzoyl (ortho-substituted) analog . In studies of ortho-sulfamoyl benzenesulfonyl fluorides as human neutrophil elastase inhibitors, the ortho-substituted analogs led to considerably lower activity compared to other substitutions [1], highlighting the profound impact of substitution pattern on biological potency.

Regioselectivity Structure-Activity Relationship Fragment Screening

SuFEx Reactivity: Sulfonyl Fluoride as a Superior Electrophile Compared to Alternative Warheads

Sulfonyl fluorides, such as 3-benzoylbenzenesulfonyl fluoride, are privileged warheads in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry due to their unique balance of stability and latent reactivity [1]. Unlike more indiscriminately reactive electrophiles like sulfonyl chlorides, sulfonyl fluorides remain dormant until encountering a specifically activated nucleophile in a protein active site or under catalytic conditions, a concept described as the 'sleeping beauty' phenomenon [2]. This tunable reactivity allows for the design of more selective covalent probes and inhibitors.

SuFEx Click Chemistry Covalent Warhead Reactivity

Optimal Deployment of 3-Benzoylbenzenesulfonyl Fluoride: Defined Research and Procurement Scenarios Based on Evidence


Construction of Diverse Fragment-Based Screening Libraries

Procure 3-benzoylbenzenesulfonyl fluoride to expand a fragment library with a unique meta-benzoyl electrophilic warhead. Its distinct three-dimensional geometry and electronic profile, compared to ortho- and para-isomers, provide new vectors for exploring chemical space in target-based screens [1]. The compound's inherent stability and SuFEx compatibility enable high-throughput in situ diversification and direct screening against biological targets.

Development of Selective Covalent Probes and Inhibitors

Utilize this compound as a starting scaffold for developing selective covalent probes or inhibitors targeting proteins with accessible nucleophilic residues (e.g., serine hydrolases, kinases, or proteases). The 'sleeping beauty' reactivity of the sulfonyl fluoride group, as evidenced by its stability in plasma and selective activation in enzyme active sites [2], is crucial for achieving target selectivity over off-target proteins.

Chemical Biology Target Identification and Validation

Employ 3-benzoylbenzenesulfonyl fluoride in activity-based protein profiling (ABPP) workflows. Its stable yet reactive warhead is designed to covalently label specific protein targets in complex proteomes. The superior hydrolytic stability of the fluoride relative to chloride analogs [3] ensures that the probe remains intact during incubation, pulldown, and subsequent LC-MS/MS analysis, improving the reliability of target identification.

Technical Documentation Hub

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36 linked technical documents
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